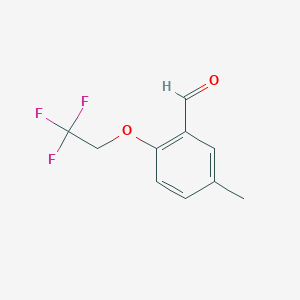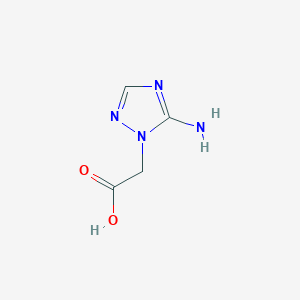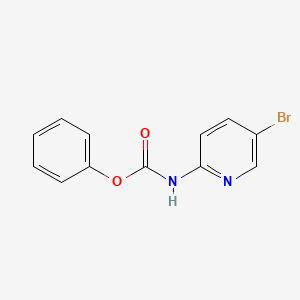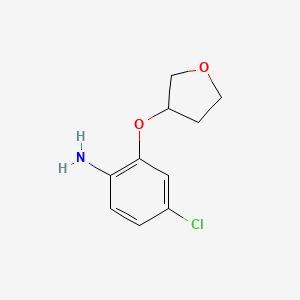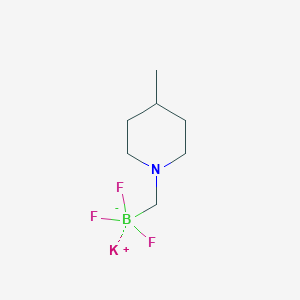
Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate
Descripción general
Descripción
Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate (KTFMB) is a chemical compound that has recently been gaining attention in the scientific community due to its wide range of applications and potential for use in laboratory experiments. KTFMB is a colorless, odorless, and non-toxic compound that is composed of potassium, trifluoromethyl, and borate ions. It has a molecular weight of 279.14 g/mol and a melting point of 519 K. KTFMB has a variety of applications in the fields of chemistry, biochemistry, and biology due to its unique properties.
Aplicaciones Científicas De Investigación
Organic Chemistry Perspective
Potassium trifluoro(organo)borates, closely related to Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate, are highly stable organoboron derivatives. They have gained attention as alternatives to other organoboron reagents in organic chemistry. These compounds demonstrate unique reactivity in various reactions, such as the formation of difluoroboranes and transmetallation reactions with transition metals. In many cases, they are more reactive than boronic acids or esters, making them valuable for complex organic synthesis processes (Darses & Genêt, 2003).
Application in Synthesizing Alanine Derivatives
Potassium trifluoro(organo)borates have been utilized in reactions with dehydroamino esters, catalyzed by rhodium complexes. This method allows for the formation of alanine derivatives with various amino protecting groups. The versatility and stability of these borates make them suitable for producing important amino acid derivatives in good to high yields (Navarre, Darses, & Genêt, 2004).
Enantioselective Conjugate Additions
The potassium trifluoro(organo)borates have shown efficacy in enantioselective conjugate additions to α,β-unsaturated esters. When catalyzed by chiral rhodium(I) complexes, these reactions yield Michael adducts with high enantiomeric excesses, showcasing their potential in producing chiral compounds (Navarre, Pucheault, Darses, & Genêt, 2005).
Nucleophilic Trifluoromethylation
These borates are also used in nucleophilic trifluoromethylation reactions. They serve as reagents for introducing CF3 groups into non-enolizable aldehydes and N-tosylimines, demonstrating their utility in the synthesis of CF3-substituted alcohols and N-tosylamines (Levin, Dilman, Belyakov, Struchkova, & Tartakovsky, 2011).
Propiedades
IUPAC Name |
potassium;trifluoro-[(4-methylpiperidin-1-yl)methyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3N.K/c1-7-2-4-12(5-3-7)6-8(9,10)11;/h7H,2-6H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGYLZCDXJYCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1CCC(CC1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1401098.png)
![N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1401099.png)
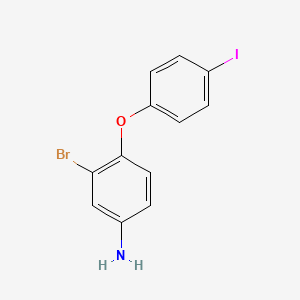
![3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1401106.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1401107.png)
![3-[(2,5-Difluorophenyl)methoxy]azetidine](/img/structure/B1401108.png)

![4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine](/img/structure/B1401110.png)

![(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1401112.png)
